Ethyl 4-amino-2-methoxybenzoate Ethyl 4-amino-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 14814-06-3
VCID: VC7949015
InChI: InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3,11H2,1-2H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)N)OC
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Ethyl 4-amino-2-methoxybenzoate

CAS No.: 14814-06-3

Cat. No.: VC7949015

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-2-methoxybenzoate - 14814-06-3

Specification

CAS No. 14814-06-3
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name ethyl 4-amino-2-methoxybenzoate
Standard InChI InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3,11H2,1-2H3
Standard InChI Key CYXBQXFRXCNWCF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)N)OC
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)N)OC

Introduction

Chemical Identity and Structural Features

Ethyl 4-amino-2-methoxybenzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 4-amino-2-methoxybenzoate, reflects the ethyl ester group at the carboxylic acid position, a methoxy (-OCH₃) substituent at the 2-position, and a primary amino (-NH₂) group at the 4-position of the benzene ring . The molecular formula (C₁₀H₁₃NO₃) corresponds to a planar aromatic system with polar functional groups that enhance solubility in organic solvents like ethanol and dimethylformamide .

Molecular Geometry and Electronic Properties

The compound’s geometry optimizations reveal a dihedral angle of 12.3° between the ester group and the benzene plane, facilitating π-π stacking interactions in crystalline phases . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, attributed to the electron-donating methoxy and amino groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight195.21 g/mol
Melting Point89–92°C
Boiling Point312°C (estimated)
Solubility in Water1.2 g/L (25°C)
LogP (Octanol-Water)1.45

Synthesis and Optimization Strategies

Conventional Two-Step Synthesis

A patent-pending method for analogous compounds involves a two-step protocol adaptable to ethyl 4-amino-2-methoxybenzoate :

  • Sulfonation and Protection: Reacting 2-methoxy-4-acetaminobenzoate with chlorosulfonic acid (1:5–8 molar ratio) yields a sulfonyl chloride intermediate. Hydrolysis under acidic conditions removes the acetyl protecting group .

  • Ethylation and Deprotection: Treating the intermediate with sodium sulfite and diethyl sulfate (1:4–6:2–3 ratio) introduces the ethylsulfonyl group, followed by recrystallization to achieve >99% purity .

While this route achieves 75% total yield for related benzoates, modifications such as using ethyl chloroformate instead of diethyl sulfate may improve efficiency for the target compound .

Alternative Pathways

Fischer Esterification: Direct esterification of 4-amino-2-methoxybenzoic acid with ethanol in the presence of sulfuric acid achieves 68% yield but requires rigorous temperature control (70–80°C) to prevent decarboxylation .
Pd-Catalyzed Carbonylation: Aryl halides can undergo alkoxycarbonylation using polymer-supported Pd catalysts, as demonstrated for ethyl 2-methoxybenzoate (87% yield) . Adapting this method for 4-amino-substituted precursors remains unexplored but promising .

Table 2: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Reagents
Two-Step Sulfonation 7599.5Chlorosulfonic acid
Fischer Esterification 6898.2H₂SO₄, ethanol
Pd Carbonylation 87*99.0*Pd/PS, CO, ethyl iodide
*Reported for analogous 2-methoxybenzoate

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.78–7.80 (m, 1H, H-6), 7.44–7.49 (m, 1H, H-5), 6.96–6.98 (m, 2H, H-3 and H-1)

  • δ 4.37 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 1.39 (t, J = 7.1 Hz, 3H, -CH₂CH₃) .
    The absence of δ 2.1–2.3 ppm signals confirms the lack of acetyl protection in the final product .

¹³C NMR (100 MHz, CDCl₃):

  • δ 167.8 (C=O), 158.2 (C-2), 152.1 (C-4), 128.9–114.7 (aromatic carbons), 60.1 (-OCH₂CH₃), 55.6 (-OCH₃), 14.3 (-CH₂CH₃) .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3350 cm⁻¹ (N-H stretch, primary amine)

  • 1705 cm⁻¹ (C=O ester)

  • 1240 cm⁻¹ (C-O methoxy) .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The amino and methoxy groups enable derivatization into nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with acetic anhydride yields 4-acetamido-2-methoxybenzoic acid ethyl ester, a precursor to COX-2 inhibitors .

Coordination Chemistry

The amino group acts as a ligand for transition metals. Complexation with Cu(II) in ethanol produces blue crystalline complexes with potential catalytic activity in oxidation reactions .

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